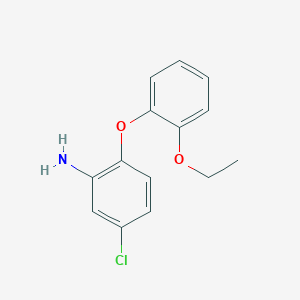

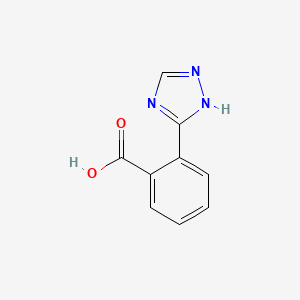

5-Chloro-2-(2-ethoxyphenoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-Chloro-2-(2-ethoxyphenoxy)aniline is a chlorinated aniline derivative with an ethoxyphenoxy substituent. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar chlorinated anilines and their vibrational characteristics, as well as the use of chlorinated reagents in the analysis of phenolic compounds in lignins. These insights can be extrapolated to hypothesize about the properties and reactivity of this compound.

Synthesis Analysis

Although the synthesis of this compound is not explicitly detailed in the provided papers, the use of chlorinated compounds in synthesis is well-documented. For example, the synthesis of chlorinated anilines typically involves the introduction of a chlorine substituent into the aniline molecule, which can significantly affect the molecule's reactivity due to the electron-withdrawing nature of the chlorine atom .

Molecular Structure Analysis

The molecular structure of chlorinated anilines can be analyzed using vibrational spectroscopy techniques such as FT-IR and FT-Raman, as demonstrated in the first paper . These techniques can reveal the presence of functional groups and provide information on the molecular geometry. The influence of the chlorine substituent on the vibrational wavenumbers can be significant, altering the electronic structure of the molecule .

Chemical Reactions Analysis

Chlorinated anilines can undergo various chemical reactions, including nucleophilic substitution, due to the presence of the electron-withdrawing chlorine atom. The reactivity of such compounds can be further analyzed through molecular orbital calculations, such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, which provide insights into the delocalization of electron density and potential reaction sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines can be influenced by the presence of substituents. For instance, the electron-withdrawing effect of chlorine can impact the acidity of the amine group. Additionally, the thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy, can be temperature-dependent and provide valuable information on the stability and reactivity of the compound . The use of chlorinated reagents in quantitative NMR analysis, as discussed in the second paper, can also shed light on the behavior of hydroxyl groups in complex molecules like lignins, which may be relevant for understanding the interactions of hydroxyl groups in this compound .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 5-Chloro-2-(2-ethoxyphenoxy)aniline and its derivatives have been the subject of various studies focusing on their synthesis and chemical properties. For instance, Wen Zi-qiang (2007) synthesized 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene, leading to compounds with similar structural characteristics to this compound. This synthesis process highlighted reactant availability, high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).

Fluorescence Quenching and Biological Activities

- The compound has been involved in studies related to fluorescence quenching, a process important in various biological and chemical applications. For example, H. S. Geethanjali et al. (2015) studied the fluorescence quenching of similar boronic acid derivatives by aniline, providing insights into their potential biological activities and interaction mechanisms (H. S. Geethanjali et al., 2015).

Applications in Insecticides

- The compound has also found use in the synthesis of insecticides. Wen Zi-qiang (2008) conducted research on synthesizing insecticide Novaluron, where a related compound, 2-chloro-4-aminophenol, played a key role in the synthesis process, indicating potential applications of this compound in similar contexts (Wen Zi-qiang, 2008).

Corrosion Inhibition Studies

- Studies on similar aniline derivatives have explored their role as corrosion inhibitors. P. Udhayakala et al. (2013) conducted quantum chemical studies on thiadiazolines, which share structural similarities with this compound, elucidating their role in preventing metal corrosion (P. Udhayakala et al., 2013).

Propriétés

IUPAC Name |

5-chloro-2-(2-ethoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(15)9-11(12)16/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISDPOWDGISGEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)

![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)

![1-Oxo-2-[(pyrazin-2-ylcarbonyl)amino]-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1328243.png)

![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)